molecular formula C8H9F3N4O4 B6193092 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid CAS No. 2648939-88-0

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid

Cat. No.: B6193092
CAS No.: 2648939-88-0
M. Wt: 282.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, triazole, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Triazole Formation:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the triazole or azetidine rings, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or azetidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in various catalytic and coordination chemistry applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid
  • 2-(azetidin-3-yl)-2-methoxyacetic acid, trifluoroacetic acid

Uniqueness

Compared to similar compounds, 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid stands out due to the presence of the triazole ring, which imparts unique chemical reactivity and stability. The combination of azetidine and triazole rings in a single molecule also provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

CAS No.

2648939-88-0

Molecular Formula

C8H9F3N4O4

Molecular Weight

282.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.